3-Amino-6-hydroxy-2H-chromen-2-one 3-Amino-6-hydroxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 240113-83-1
VCID: VC13605133
InChI: InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2
SMILES: C1=CC2=C(C=C1O)C=C(C(=O)O2)N
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

3-Amino-6-hydroxy-2H-chromen-2-one

CAS No.: 240113-83-1

Cat. No.: VC13605133

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-hydroxy-2H-chromen-2-one - 240113-83-1

Specification

CAS No. 240113-83-1
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 3-amino-6-hydroxychromen-2-one
Standard InChI InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2
Standard InChI Key FHODTNKZTXXOOM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C=C(C(=O)O2)N
Canonical SMILES C1=CC2=C(C=C1O)C=C(C(=O)O2)N

Introduction

Structural and Chemical Identity

3-Amino-6-hydroxy-2H-chromen-2-one belongs to the coumarin family, a class of oxygen-containing heterocycles renowned for their diverse biological activities and photophysical properties. The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol. Its structure features a hydroxyl group at position 6 and an amino group at position 3, which confer distinct electronic and steric properties compared to simpler coumarin derivatives .

Physicochemical Properties

PropertyValue/DescriptionSource Compound Analogy
Melting Point240–245°C (estimated)3-Aminocoumarin: 135–139°C
Boiling Point>300°C (decomposes)3-Aminocoumarin: 355.2°C
SolubilityModerate in polar solvents (e.g., DMSO)6-Hydroxycoumarin derivatives
LogP~1.2 (calculated)3-Aminocoumarin: 1.17

The hydroxyl group at position 6 enhances hydrogen-bonding capacity, likely increasing solubility in aqueous media compared to non-hydroxylated analogs .

Synthetic Methodologies

The synthesis of 3-amino-6-hydroxy-2H-chromen-2-one can be inferred from protocols used for analogous coumarin derivatives. A plausible route involves sequential functionalization of the coumarin core, as demonstrated in the synthesis of 6-aminocoumarin and 4-hydroxycoumarin hybrids .

Stepwise Functionalization Approach

  • Formation of 6-Hydroxycoumarin:
    Starting from 6-nitrocoumarin, reduction using iron powder in ethanol/water under acidic conditions yields 6-aminocoumarin . Subsequent diazotization and hydrolysis could introduce the hydroxyl group, though this step requires precise temperature control (<5°C) to avoid side reactions .

  • Introduction of the 3-Amino Group:
    Electrophilic amination at position 3 might employ a Ullmann-type coupling or direct nitration followed by reduction. For example, treating 6-hydroxycoumarin with nitric acid could yield a nitro intermediate, which is then reduced to the amino group using catalytic hydrogenation .

Example Reaction Scheme:

6-NitrocoumarinFe/NH4Cl6-AminocoumarinHNO2/H2O6-Hydroxy-3-nitrocoumarinH2/Pd3-Amino-6-hydroxy-2H-chromen-2-one\text{6-Nitrocoumarin} \xrightarrow{\text{Fe/NH}_4\text{Cl}} \text{6-Aminocoumarin} \xrightarrow{\text{HNO}_2/\text{H}_2\text{O}} \text{6-Hydroxy-3-nitrocoumarin} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Amino-6-hydroxy-2H-chromen-2-one}

Green Chemistry Approaches

Recent advances highlight the use of biogenic ZnO nanoparticles as catalysts for synthesizing hydroxycoumarin derivatives, offering higher yields (up to 95%) and reduced reaction times compared to traditional methods . This approach could be adapted for the target compound by optimizing solvent systems and catalyst loading.

Spectral Characterization

Key spectral data for 3-amino-6-hydroxy-2H-chromen-2-one can be extrapolated from related compounds:

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 10.59 (s, 1H, OH), δ 8.32 (d, J = 2.6 Hz, 1H, H-5), δ 7.62 (d, J = 8.9 Hz, 1H, H-8), δ 6.64 (dd, J = 9.2, 4.9 Hz, 1H, H-7), δ 5.28 (s, 1H, NH₂) .

  • ¹³C NMR:

    • Peaks at δ 163.79 (C=O), δ 154.23 (C-6), δ 148.07 (C-3), δ 116.37 (C-4) .

IR Spectroscopy

  • Strong absorption bands at 3418 cm⁻¹ (O–H stretch), 3063 cm⁻¹ (N–H stretch), and 1630 cm⁻¹ (C=O stretch) .

Biological and Industrial Applications

While direct studies on 3-amino-6-hydroxy-2H-chromen-2-one are lacking, its structural features suggest potential in the following areas:

Carbonic Anhydrase Inhibition

Coumarin derivatives substituted at positions 3 and 6 exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XIII) . The hydroxyl group may enhance binding affinity to the enzyme’s active site through hydrogen bonding, while the amino group could participate in electrostatic interactions .

Fluorescent Probes

The extended π-conjugation system, combined with electron-donating groups, makes this compound a candidate for fluorescent labeling. Amino and hydroxyl groups allow for functionalization with targeting moieties in bioimaging applications .

Antimicrobial Agents

Preliminary studies on 4-hydroxycoumarin derivatives show moderate activity against Gram-positive bacteria, suggesting that the 3-amino-6-hydroxy variant could be explored for similar applications .

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